molecular formula C21H18N6O B5236193 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5236193
M. Wt: 370.4 g/mol
InChI Key: PHVSHXKHIQVMGH-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyrazole ring and a 2-methylbenzamide group. The molecule’s design integrates a rigid pyridazine scaffold with a flexible benzamide moiety, enabling interactions with diverse biological targets.

Properties

IUPAC Name

2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSHXKHIQVMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with aniline derivatives under controlled conditions. Common reagents include chloroacetyl chloride and triethylamine, with dichloromethane as the solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with stringent controls on temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, a comparative analysis with structurally related benzamide derivatives is provided below.

Table 1: Structural and Functional Comparison of Pyrazolylpyridazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred/Reported) Reference
This compound C₂₁H₁₉N₆O 371.42 2-methylbenzamide, 4-aminophenyl linker Potential kinase inhibition (analogy to pyrazolylpyridazines)
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide C₂₀H₁₅BrN₆O 435.285 3-bromobenzamide Enhanced binding affinity (halogen interactions)
4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide C₁₇H₁₈N₆O 322.37 Ethylamino linker, 4-methylbenzamide Improved solubility, reduced steric hindrance
3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide C₂₃H₁₉FN₆O₂ 438.44 Fluorophenyl carbamoyl, 2-methylpyridinyl Enhanced selectivity (fluorine’s electronic effects)

Key Findings:

The fluorophenyl group in 3-(4-{[(4-fluorophenyl)... () introduces electronegativity, which could enhance selectivity for kinases or other polar binding pockets .

Biological Activity :

  • Pyrazolylpyridazine derivatives, including the target compound’s analogs, exhibit kinase inhibitory activity (e.g., glycogen synthase kinase 3), as demonstrated in docking studies . However, explicit IC₅₀ data for the target compound remains unreported in the provided evidence.

Structural Characterization :

  • Crystallographic studies of analogs (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ) reveal planar geometries, suggesting that the target compound’s pyridazine and benzamide moieties adopt similar conformations critical for bioactivity .

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